2,4-Dibromo-1-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,4-Dibromo-1-methoxynaphthalene” is a chemical compound with the linear formula C11H8Br2O . It has a molecular weight of 315.994 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule is substituted at the 2nd and 4th positions with bromine atoms and at the 1st position with a methoxy group .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, a study on catalytic protodeboronation of alkyl boronic esters, which could be related, has been reported . This study describes a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .
Scientific Research Applications
Catalysis and Chemical Synthesis
2,4-Dibromo-1-methoxynaphthalene is used as an intermediate in chemical synthesis. For instance, it is involved in the production of naproxen, a non-steroidal anti-inflammatory drug, through solid base catalyzed O-methylation using dimethyl carbonate (Yadav & Salunke, 2013). Additionally, it is used in the shape-selective acylation of 2-methoxynaphthalene, a process that can be enhanced using zeolite catalysts (Botella et al., 2003).
Material Science and Conductive Polymers
In material science, this compound is explored in the synthesis of conducting polymers. A study on poly(2-methoxynaphthalene) indicates its potential as a fused ring organic semiconductor with applications in electronics due to its optical and electrical properties (Meana-Esteban et al., 2014).
Photolithography and Imaging
This compound also finds application in photolithography. A study demonstrates its use in a sequential two-photon photoacid generator system for double exposure lithography, which is a potential replacement for conventional optical lithography (O'Connor et al., 2008). Moreover, it's used as a fluorogenic labelling reagent in pre-column derivatization for HPLC analysis of biologically active carboxylic acids (Gatti, Cavrini & Roveri, 1992).
Environmental and Green Chemistry
In the realm of green chemistry, this compound contributes to the development of more sustainable chemical processes. For example, its derivatives are used in catalytic oxidative coupling reactions, promoting environmentally friendly alternatives to traditional synthetic methods (Kashiwagi, Ono & Osa, 1993).
Properties
IUPAC Name |
2,4-dibromo-1-methoxynaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2O/c1-14-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLGVRSNVMKQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=CC=CC=C21)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28768-94-7 |
Source
|
Record name | 2,4-DIBROMO-1-METHOXYNAPHTHALENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.